9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl-
Description
9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- is a tetraalkylated derivative of the parent compound 9H-Fluorene-2,7-diamine (CAS 525-64-4), where all four amine hydrogens are substituted with methyl groups . This modification enhances its solubility in organic solvents and alters its electronic properties, making it suitable for applications in optoelectronics and materials science. The tetramethyl substitution reduces hydrogen-bonding capacity, favoring dipolar interactions, which can influence charge transport in organic semiconductors .
Properties
IUPAC Name |
2-N,2-N,7-N,7-N-tetramethyl-9H-fluorene-2,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-18(2)14-5-7-16-12(10-14)9-13-11-15(19(3)4)6-8-17(13)16/h5-8,10-11H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWSLSWOCDRPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- typically involves the nitration of fluorene to form 2,7-dinitrofluorene, followed by reduction to yield the diamine derivative. The nitration is usually carried out using a mixture of concentrated nitric and sulfuric acids. The reduction step can be performed using tin and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation for the reduction step. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The reduction of nitro groups to amino groups is a key step in its synthesis.
Substitution: The amino groups can participate in various substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Acyl chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl-.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable, high-performance materials makes it valuable in the field of organic electronics .
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- primarily involves its interaction with various molecular targets through its amino groups. These interactions can lead to the formation of stable complexes and the modulation of electronic properties in materials. The pathways involved include electron transfer and conjugation with other aromatic systems, enhancing the compound’s utility in electronic applications.
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The table below summarizes key structural and physicochemical differences between 9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- and similar derivatives:
*Estimated based on parent compound (C₁₃H₁₂N₂, MW 196.25) + 4 methyl groups (4 × 15.03 = 60.12); total ≈ 256.37 g/mol. Physical state inferred from analogous compounds.
†CAS 827313-49-5 .
Key Differences in Functional Properties
Electronic Interactions: The tetramethyl derivative lacks hydrogen-bonding donors, relying on weaker dipolar interactions. In contrast, naphthyl/phenyl-substituted analogues (e.g., CAS 357645-40-0) exhibit π-π stacking, enhancing charge mobility in OLEDs .
Thermal Stability :
- Bulky substituents (e.g., triphenyl in 3DMFL-BPA) increase glass transition temperatures (Tg > 300°C), making them suitable for high-temperature device fabrication . The tetramethyl variant likely has lower thermal stability due to smaller substituents.
Solubility and Processability :
- The dioctyl-substituted derivative (CAS 439942-97-9) exists as a yellow gel, enabling solution-based processing for thin-film devices . The tetramethyl compound’s solubility is intermediate between aryl-substituted solids and alkylated liquids.
Optoelectronic Performance :
- Host materials like CzFA (a spirobifluorene-diamine derivative) achieve high electroluminescent efficiency (27.8 cd/A) in red phosphorescent OLEDs, outperforming traditional CBP hosts . While the tetramethyl derivative’s performance is undocumented, its reduced steric hindrance may improve dopant dispersion.
Biological Activity
9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound 9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- is characterized by its fluorene backbone with two amine groups at the 2 and 7 positions, both substituted with four methyl groups. This structure contributes to its unique chemical behavior, influencing its biological interactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of fluorene derivatives. For instance, research on Schiff base derivatives synthesized from 9-fluorenone demonstrated notable antibacterial activity against various pathogens. One compound, N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine, exhibited a high docking score of 81.947 and an antimicrobial activity value of 17.9 mm against Proteus mirabilis, indicating strong inhibitory effects against this bacterium .
Table 1: Antimicrobial Activity of Fluorene Derivatives
| Compound Name | Docking Score | Activity Value (mm) | Target Organism |
|---|---|---|---|
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 81.947 | 17.9 | Proteus mirabilis |
| Other Schiff base derivatives | Varies | Varies | Various bacteria |
Anticancer Activity
Fluorene derivatives have also been explored for their anticancer potential. A study focused on thiazolidinone and azetidinone classes derived from fluorene showed significant cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and MDA-MB-231 (breast cancer). The synthesized compounds were compared to Taxol, a standard chemotherapy drug, revealing superior efficacy in some cases .
Table 2: Anticancer Activity of Fluorene Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|---|
| Thiazolidinone derivative | A-549 | <100 | Taxol |
| Azetidinone derivative | MDA-MB-231 | <100 | Taxol |
The biological activity of 9H-Fluorene-2,7-diamine and its derivatives is believed to be mediated through various mechanisms:
- Inhibition of Enzymatic Functions : Some studies suggest that these compounds may inhibit critical enzymes in bacterial and cancer cells, such as dihydrofolate reductase (DHFR), disrupting DNA synthesis and cell proliferation .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins at the molecular level, enhancing our understanding of their potential as therapeutic agents .
- Structural Interactions : The presence of multiple aromatic rings allows for π-π stacking interactions with biological macromolecules, which can lead to enhanced binding affinity and specificity towards targets like hemozoin crystals in malaria treatment .
Case Study 1: Antimicrobial Efficacy
A comprehensive study demonstrated the synthesis of various Schiff bases from 9-fluorenone and their evaluation against several bacterial strains using the agar well diffusion method. The results indicated that certain derivatives showed promising antibacterial activity comparable to standard antibiotics .
Case Study 2: Anticancer Potential
In another investigation focusing on azetidinone derivatives based on fluorene scaffolds, researchers reported significant cytotoxic effects against breast cancer cells (MDA-MB-231). The study highlighted the potential for these compounds to serve as lead candidates for further development in cancer therapeutics .
Q & A
Q. What are the optimal synthetic routes for 9H-Fluorene-2,7-diamine, N,N,N',N'-tetramethyl-?
The synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitution under inert conditions. For derivatives, melt copolymerization or stepwise functionalization of the fluorene core is employed. Key steps include protecting amine groups with methoxy or alkyl chains to prevent side reactions. Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and symmetry. For example, methyl groups at N atoms appear as singlets near δ 2.8–3.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns. NIST databases provide reference spectra for cross-validation .
- UV-Vis/FL Spectroscopy : Absorption/emission profiles (e.g., λmax ~350–400 nm) indicate π-conjugation efficiency, relevant for optoelectronic applications .
Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?
SHELXL/SHELXS programs are used for refinement, particularly for analyzing torsional angles and hydrogen bonding. For example, crystal structures of fluorene derivatives reveal planar cores with dihedral angles <5° between aromatic rings. Disorder in alkyl chains may require TLS parameterization .
Q. What electrochemical properties make this compound suitable for sensor applications?
The tetramethylamine groups enhance electron-donating capacity, enabling redox activity in voltammetry (e.g., E1/2 ~0.5 V vs. Ag/AgCl). Dinuclear metallophthalocyanines incorporating this ligand show selective responses to volatile organic compounds (VOCs) via conductivity changes .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during refinement?
Discrepancies in thermal parameters or bond lengths often arise from twinning or poor data resolution. Strategies include:
Q. What computational methods predict electronic properties for device integration?
Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets models HOMO-LUMO gaps (e.g., ~3.1 eV for fluorene derivatives). Time-dependent DFT (TD-DFT) correlates calculated transitions with experimental UV-Vis spectra. Solvent effects are incorporated via PCM models .
Q. How is this compound utilized in electrochromic devices?
In vis-NIR electrochromic systems, the tetramethylamine moiety stabilizes mixed-valence states, enabling high coloration efficiency (>500 cm²/C). Devices are fabricated by spin-coating the compound with poly(vinyl formal) matrices. In situ spectroelectrochemical measurements track optical changes during redox cycling .
Q. What mechanistic insights guide the optimization of cross-coupling reactions?
Palladium-catalyzed Buchwald-Hartwig amination requires:
- Ligand Screening : Bulky phosphines (e.g., XPhos) suppress β-hydride elimination.
- Solvent Effects : Toluene/DMF mixtures balance reactivity and solubility.
- Kinetic Monitoring : In situ IR tracks amine coupling efficiency (>90% yield under optimized conditions) .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve disorder .
- Sensitivity Analysis : For electrochemical studies, use microelectrodes to minimize ohmic drop in low-conductivity media .
- Ethical Synthesis : Adopt green chemistry principles (e.g., solvent-free melt reactions) to reduce environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
